6-Bromo-5-methylquinoline
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Overview
Description
6-Bromo-5-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 5th position of the quinoline ring imparts unique chemical properties to this compound.
Scientific Research Applications
6-Bromo-5-methylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
While specific information on the mechanism of action of 6-Bromo-5-methylquinoline was not found, quinoline-based compounds are known to have diverse biological activities. For instance, monoamine oxidase (MAO) inhibitor drugs, which include some quinoline derivatives, have anti-inflammatory effects .
Safety and Hazards
Future Directions
While specific future directions for 6-Bromo-5-methylquinoline were not found, quinoline derivatives are being extensively studied for their potential applications in various fields, including medicinal chemistry . The development of new synthesis methods and the exploration of their biological activities are areas of ongoing research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylquinoline can be achieved through various methods. One common approach involves the bromination of 5-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-bromoacetophenone with acetaldehyde in the presence of a base can yield this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-5-methylquinoline derivatives.
Oxidation Reactions: Formation of 5-formyl-6-bromoquinoline or 5-carboxy-6-bromoquinoline.
Reduction Reactions: Formation of 5-methyl-6-bromo-1,2-dihydroquinoline.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the methyl group at the 5th position, which may affect its reactivity and biological activity.
5-Methylquinoline: Lacks the bromine atom at the 6th position, which may influence its chemical properties and applications.
6-Chloro-5-methylquinoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
6-Bromo-5-methylquinoline is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applications in various fields.
Properties
IUPAC Name |
6-bromo-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFOKXBGUHZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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